N-cyclohexyl-2-[(6-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-CYCLOHEXYL-2-({6-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound with a unique structure that combines cyclohexyl, dichlorophenyl, benzothiazolyl, and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-2-({6-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the dichlorophenyl and cyclohexyl groups. The final step involves the formation of the acetamide linkage. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. Key parameters such as reaction time, temperature, and reagent concentrations are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-2-({6-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are adjusted based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N-CYCLOHEXYL-2-({6-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-2-({6-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide: This compound shares the dichlorophenyl and acetamide groups but has a different core structure.
Acetamide (CHEBI27856): A simpler compound that serves as a functional parent for more complex derivatives.
Uniqueness
N-CYCLOHEXYL-2-({6-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE is unique due to its combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential biological activities .
Properties
Molecular Formula |
C22H21Cl2N3OS2 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-[[6-[(2,4-dichlorophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H21Cl2N3OS2/c23-15-7-6-14(18(24)10-15)12-25-17-8-9-19-20(11-17)30-22(27-19)29-13-21(28)26-16-4-2-1-3-5-16/h6-12,16H,1-5,13H2,(H,26,28) |
InChI Key |
NTECIPFPANNOKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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